Dicyclomine, also known as dicycloverine, is an anticholinergic medication primarily used to relieve gastrointestinal spasms. It works by relaxing the muscles of the gut and is commonly prescribed for conditions such as irritable bowel syndrome. The compound is classified under the category of smooth muscle relaxants and is often utilized in combination with other medications to enhance therapeutic effects.
Dicyclomine was first synthesized in the 1950s and has since been used in clinical practice. It is derived from the chemical structure of tropine, a bicyclic compound that forms the backbone of various alkaloids. The hydrochloride form of dicyclomine is the most commonly used in pharmaceutical formulations.
Dicyclomine is classified as a tertiary amine and a quaternary ammonium compound. Its chemical formula is CHNO, and it has a molecular weight of 318.49 g/mol. The compound exhibits antispasmodic properties due to its ability to block acetylcholine at muscarinic receptors.
The synthesis of dicyclomine hydrochloride involves several steps, typically starting from ethyl phenylacetate and a 1,5-dihalopentane. A notable method includes:
This method has been optimized for higher yields and reduced complexity compared to earlier processes.
The reaction conditions typically involve inert solvents like dimethylformamide and benzene, with careful control of temperature and pressure to ensure optimal yields. The final product is purified through crystallization or distillation.
Dicyclomine's structure features a bicyclic system with an amine group, which is crucial for its pharmacological activity. Its structural formula can be represented as:
Dicyclomine can undergo various chemical reactions typical for tertiary amines and esters:
These reactions are significant for both its synthesis and potential degradation pathways.
Dicyclomine exerts its effects primarily through antagonism at muscarinic acetylcholine receptors located in the smooth muscle of the gastrointestinal tract. This action leads to:
The pharmacodynamics indicate that dicyclomine has a rapid onset of action, typically within one hour after administration.
Relevant data indicates that dicyclomine should be stored in airtight containers away from light to maintain its efficacy.
Dicyclomine hydrochloride, chemically designated as 2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate hydrochloride, is a synthetic tertiary amine anticholinergic and antispasmodic agent with the molecular formula C₁₉H₃₅NO₂·HCl and a molecular weight of 345.95 g/mol [2] [4]. The compound features a bicyclohexyl ring system attached to a carboxylic acid ester group, with a diethylaminoethyl moiety enabling its biological activity. This configuration contributes to its lipophilic character, facilitating blood-brain barrier penetration and tissue distribution [6] [9].
Pharmacodynamically, dicyclomine exhibits a dual mechanism combining competitive muscarinic receptor antagonism and direct smooth muscle relaxation. In vitro studies using guinea pig ileum demonstrate approximately 1/8 the antimuscarinic potency of atropine, while in vivo investigations in cats and dogs reveal equipotency against acetylcholine and barium chloride-induced spasms – a distinct profile compared to atropine, which shows 200-fold greater potency against acetylcholine-induced spasms [4] [8]. The drug shows receptor subtype selectivity with highest affinity for M1 and M3 muscarinic receptors (Ki = 57 nM and 67 nM, respectively), moderate M4 affinity (Ki = 97 nM), and lowest M2 affinity (Ki = 415 nM) [6] [9].
Table 1: Structural and Pharmacodynamic Properties of Dicyclomine
Property | Characteristic | Biological Significance |
---|---|---|
Core Structure | Bicyclohexyl carboxylic acid ester | Provides structural rigidity for receptor interaction |
Ionization | Tertiary amine (pKa ~9.0) | Enhances tissue permeability and CNS penetration |
Receptor Affinity | M1/M3 > M4 > M2 | Explains GI selectivity over cardiac effects |
Elimination Half-life | ~1.8 hours (initial phase) | Supports four-times daily dosing regimen |
Metabolism | Hepatic (poorly characterized) | Potential for drug interactions |
Dicyclomine's pharmacokinetic profile includes rapid oral absorption with peak plasma concentrations occurring within 60-90 minutes post-administration. The drug undergoes extensive hepatic metabolism (pathways not fully characterized) and demonstrates a mean plasma elimination half-life of approximately 1.8 hours, though a secondary elimination phase extends beyond 24 hours [4] [9]. The volume of distribution (3.65 L/kg for a 20 mg dose) indicates significant tissue penetration, consistent with its lipophilicity [2].
Dicyclomine was first synthesized in 1945 by scientists at the William S. Merrell Company, receiving FDA approval on May 11, 1950, for gastrointestinal disorders [2] [6]. Its initial clinical applications included infantile colic and peptic ulcer disease, reflecting the limited therapeutic options available during the mid-20th century. The drug was marketed under the brand name Bentyl® and quickly gained clinical adoption due to its favorable side effect profile compared to belladonna alkaloids [6].
A significant historical development involved dicyclomine's inclusion in Bendectin®, an antiemetic combination product containing doxylamine succinate, pyridoxine, and dicyclomine launched in 1956 for morning sickness. Merrell removed dicyclomine from the formulation in 1976 after determining it contributed no therapeutic benefit, preceding the controversial withdrawal of Bendectin® in 1983 due to unfounded teratogenicity concerns [6]. Throughout the 1980s, regulatory agencies worldwide restricted dicyclomine use in infants under six months following reports of serious respiratory depression, seizures, coma, and death in this population [6] [8].
The evidence base for dicyclomine evolved substantially with the 1981 publication of a double-blind, randomized controlled trial by Page and Dirnberger. This study of 97 IBS patients demonstrated dicyclomine's superiority over placebo in Physicians' Global Assessment (67% vs. 41% improvement, p<0.05) at 40mg four times daily [1]. This trial became the cornerstone of efficacy evidence, later incorporated into a 2012 meta-analysis of antispasmodics that showed an odds ratio of 1.56 (95% CI: 1.33-1.83) for global improvement in IBS symptoms compared to placebo [1].
Despite its longstanding use, contemporary guidelines reflect dicyclomine's complex evidence status. The 2007 British Society of Gastroenterology guidelines assigned it a "definitive" strength of recommendation for IBS management despite "very low" quality evidence and "uncertain trade-offs" in benefit-harm ratio [1] [3]. This paradox underscores the disconnect between historical clinical experience and modern evidence standards in gastrointestinal therapeutics.
Dicyclomine exerts its therapeutic effects through a sophisticated dual mechanism targeting both neurogenic and myogenic components of gastrointestinal spasm. The primary mechanism involves competitive antagonism of muscarinic acetylcholine receptors in the myenteric plexus, particularly M1 and M3 subtypes expressed on gastrointestinal smooth muscle [4] [6]. This blockade inhibits acetylcholine-induced depolarization, reducing calcium influx through voltage-gated channels and ultimately decreasing smooth muscle contractility [9].
Table 2: Mechanisms of Dicyclomine's Spasmolytic Action
Mechanism | Molecular Target | Functional Effect |
---|---|---|
Neurogenic | Muscarinic M1 receptors | Reduces acetylcholine release from enteric neurons |
Myogenic | Muscarinic M3 receptors | Directly inhibits smooth muscle contraction |
Non-cholinergic | Bradykinin/histamine receptors | Non-competitive inhibition of spasm mediators |
Cellular Signaling | Calcium flux modulation | Reduces intracellular Ca²⁺ availability |
Unlike classical antimuscarinics, dicyclomine demonstrates significant direct spasmolytic activity independent of anticholinergic effects. Experimental models demonstrate potent inhibition of bradykinin- and histamine-induced spasms in isolated guinea pig ileum – effects not observed with atropine [4]. This non-competitive antagonism of inflammatory mediators suggests a broader mechanism involving interference with G-protein coupled receptor signaling pathways and calcium mobilization from intracellular stores [6] [9].
The clinical relevance of this dual mechanism manifests in differential effects on gastrointestinal motility. Dicyclomine preferentially reduces high-amplitude propagating contractions in the colon without significantly affecting basal motility – a selectivity profile that explains its efficacy in cramp-predominant functional bowel disorders [9]. This contrasts with nonselective anticholinergics that produce global inhibition of gastrointestinal motility, potentially leading to constipation.
Comparative studies reveal distinctive pharmacodynamic properties relative to other antispasmodics. A 1990 randomized trial demonstrated that dicyclomine (10mg TID) showed comparable global improvement to mebeverine (135mg TID) after eight weeks in 71 young adults with abdominal pain, though mebeverine showed superior reduction in pain attacks (p=0.05) with significantly fewer adverse effects (39% vs. 13%) [1]. This differential tolerability profile stems from dicyclomine's greater CNS penetration and broader receptor interactions, highlighting the clinical implications of its unique mechanistic signature.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9